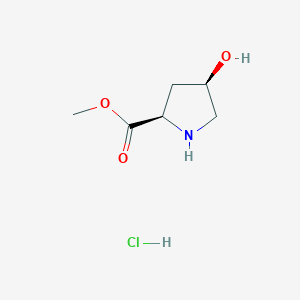![molecular formula C8H11N B039642 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene CAS No. 119143-90-7](/img/structure/B39642.png)
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene, also known as Methylazocine, is a bicyclic organic compound with a molecular formula of C9H11N. This compound is a derivative of the opioid alkaloid thebaine and has potential applications in the field of medicinal chemistry. In 2.1]octa-2,6-diene.
Mecanismo De Acción
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene acts as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. It has been shown to have a high affinity for both receptors and may be useful in the development of new opioid medications. The compound has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction and withdrawal symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It has also been shown to have antitussive and antidiarrheal effects. The compound has a shorter duration of action compared to other opioids, which may make it useful in the treatment of acute pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene is its high affinity for both mu and kappa opioid receptors. This makes it a useful tool for studying the mechanisms of action of opioid receptors. Additionally, the compound has a low potential for abuse and dependence, making it a safer alternative to other opioids for lab experiments. However, one limitation is its short duration of action, which may make it less useful for studying the long-term effects of opioids.
Direcciones Futuras
There are several potential future directions for research on 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene. One area of interest is the development of new pain medications based on the compound's analgesic properties. Additionally, research could be conducted on the use of the compound as a treatment for addiction and withdrawal symptoms. Further studies could also be conducted on the mechanisms of action of opioid receptors and the potential of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene as a tool for studying these mechanisms. Finally, research could be conducted on the synthesis of new derivatives of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene involves the reaction of thebaine with methyl iodide in the presence of sodium hydride. This reaction results in the formation of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene with a yield of approximately 70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene has potential applications in the field of medicinal chemistry. It has been shown to have analgesic properties and may be useful in the development of new pain medications. Additionally, it has been investigated for its potential as a treatment for addiction and withdrawal symptoms. Research has also been conducted on the use of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene as a tool for studying opioid receptors and their mechanisms of action.
Propiedades
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octa-2,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,5-8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRWOSXDVUZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC=CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


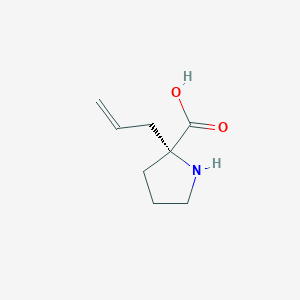


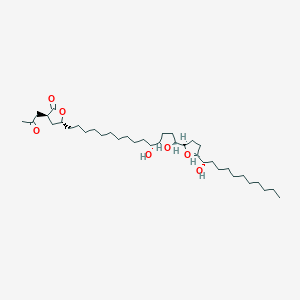
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
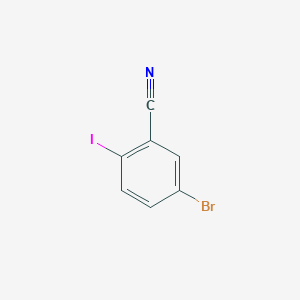
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)
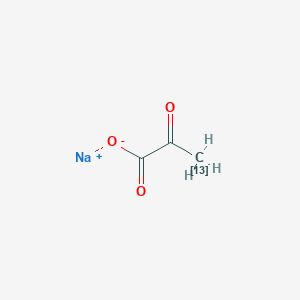
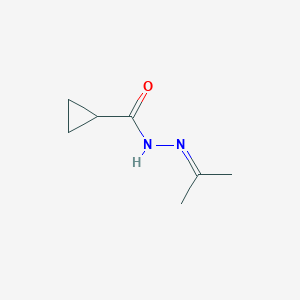
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
